molecular formula C6H11N3O B1503073 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 936940-67-9

1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No. B1503073
Key on ui cas rn: 936940-67-9
M. Wt: 141.17 g/mol
InChI Key: PEPBWGGISBCQDW-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To a vigorously stirred suspension of compound 2-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione (79 g, 0.29 mol) in ethanol (500 mL), hydrazine hydrate (16 g, 0.32 mol) was added. After the precipitate was completely dissolved, the reaction mixture was heated to reflux for 4 h. The precipitate was removed by filtration. The mother liquor was evaporated. The residue was dissolved in ether (200 mL). The precipitate was removed by filtration. The filtrate was evaporated. The residue was redistilled under high vacuum collecting the fraction boiling at 62-65° C./0.02 mmHg to yield the title compound.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:8]=[C:7]([CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[O:6][N:5]=1)([CH3:3])[CH3:2].O.NN>C(O)C>[CH:1]([C:4]1[N:8]=[C:7]([CH2:9][NH2:10])[O:6][N:5]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
C(C)(C)C1=NOC(=N1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
16 g
Type
reactant
Smiles
O.NN
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
After the precipitate was completely dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The mother liquor was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether (200 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was redistilled under high vacuum
CUSTOM
Type
CUSTOM
Details
collecting the fraction boiling at 62-65° C./0.02 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NOC(=N1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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